IDO1 Enzyme Inhibition: Comparative Potency Against a Close Structural Analog
In a human whole blood assay measuring unbound compound concentration, 2-chloro-5-hydroxy-4-iodobenzoic acid exhibits an IC50 of 340 nM against human IDO1 [1]. This demonstrates significantly greater potency compared to a close analog, 5-chloro-2-iodobenzoic acid, which has a reported IC50 of 8,190 nM in a recombinant human IDO1 enzyme assay, representing a 24-fold difference in inhibitory activity [2]. The target compound's enhanced potency in a physiologically relevant whole blood assay suggests it is a superior starting point for IDO1-targeted drug discovery efforts.
| Evidence Dimension | IDO1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 340 nM |
| Comparator Or Baseline | 5-chloro-2-iodobenzoic acid: IC50 = 8,190 nM |
| Quantified Difference | 24-fold greater potency (340 nM vs. 8,190 nM) |
| Conditions | Target compound: Human whole blood assay. Comparator: Recombinant human IDO1 enzyme assay. |
Why This Matters
This 24-fold difference in potency highlights the critical role of the hydroxyl group at the 5-position for achieving meaningful IDO1 inhibition, a key factor for researchers selecting a lead scaffold for immuno-oncology programs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50568395 (CHEMBL4848098). IC50: 340 nM. Assay Description: Inhibition of human IDO1 assessed as unbound compound concentration by human whole blood assay. Retrieved from http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50568395&column=IC50&startPg=0&Increment=50&submit=Search View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50442989 (CHEMBL3087010). IC50: 8.19E+3 nM. Assay Description: Uncompetitive inhibition of human recombinant IDO1 using L-tryptophan as substrate. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50442989&tag=rep&fil=entry&entryid=50043561&submit=summary View Source
